Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol
CAS No.:
Cat. No.: VC17811641
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NOS |
|---|---|
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol |
| Standard InChI | InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3 |
| Standard InChI Key | PMZJCCKRGUOMEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)C(C2CC2)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol consists of a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. A methyl group occupies the 4-position of the thiazole, while a hydroxymethyl-functionalized cyclopropyl moiety is attached to the 2-position. The cyclopropyl group introduces steric strain, which can influence conformational stability and interaction with biological targets. The compound’s InChI key (PMZJCCKRGUOMEP-UHFFFAOYSA-N) and SMILES notation (CC1=CSC(=N1)C(C2CC2)O) provide unambiguous representations of its connectivity and stereoelectronic properties.
Table 1: Molecular Descriptors of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol |
| CAS No. | Not publicly disclosed |
| Topological Polar Surface Area | 78.8 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol typically involves multi-step organic reactions. A common route begins with the formation of the thiazole core via cyclization of thioamides or thioureas with α-haloketones. For instance, 4-methylthiazole-2-carbaldehyde may serve as a precursor, undergoing nucleophilic addition with cyclopropylmagnesium bromide to introduce the cyclopropyl group. Subsequent reduction of the aldehyde to a hydroxymethyl group completes the synthesis.
In a related approach documented for analogous thiazole derivatives, the Corey–Chaykovsky reaction and Curtius rearrangement have been employed to construct cyclopropane rings adjacent to heterocycles . These methods emphasize the importance of protecting groups (e.g., Troc, Boc) to prevent undesired side reactions during functionalization .
Key Reaction Conditions
-
Cyclopropanation: Performed using cyclopropanealdehyde under reductive amination conditions (NaBH₄, THF/MeOH) .
-
Thiazole Ring Formation: Requires precise temperature control (60–90°C) and anhydrous solvents to avoid hydrolysis.
-
Deprotection Steps: Acidic (HCl) or basic (NaHCO₃) conditions selectively remove protecting groups without degrading the thiazole core .
| Compound | Biological Activity | Target |
|---|---|---|
| Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol | Antimicrobial (predicted) | Penicillin-binding proteins |
| Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine | Neuroactive (GABA modulation) | GABAₐ receptors |
| 4-Methyl-2-(trifluoromethyl)thiazole | Antifungal | Lanosterol demethylase |
Applications in Medicinal Chemistry
Drug Discovery and Optimization
The compound’s scaffold serves as a versatile building block for structure-activity relationship (SAR) studies. Modifications to the cyclopropyl group or thiazole substituents can fine-tune pharmacokinetic properties such as solubility and metabolic stability. For instance, fluorination of the cyclopropane ring may enhance blood-brain barrier penetration, enabling central nervous system (CNS) drug development .
Industrial Synthesis Challenges
Large-scale production faces hurdles in controlling stereochemistry during cyclopropanation. Continuous flow reactors and microwave-assisted synthesis have been proposed to improve yield and reproducibility. Additionally, purification via high-performance liquid chromatography (HPLC) is critical to isolate enantiomerically pure forms, which are often required for pharmaceutical applications .
Future Research Directions
Unresolved Questions
-
Metabolic Fate: The compound’s hepatic metabolism and potential toxicity profiles remain uncharacterized.
-
Target Identification: High-throughput screening is needed to identify specific protein targets.
-
Formulation Strategies: Nanoparticle encapsulation could address solubility limitations for in vivo delivery.
Collaborative Opportunities
Interdisciplinary efforts combining computational chemistry (e.g., molecular docking) and synthetic biology (e.g., enzymatic catalysis) may accelerate the development of derivatives with enhanced efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume